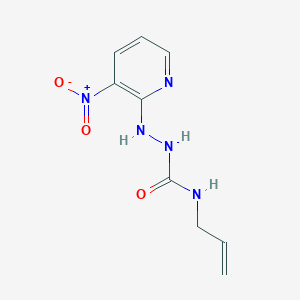

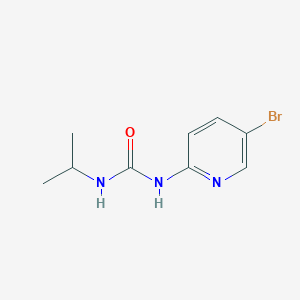

![molecular formula C15H10ClNO3 B503484 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 39030-46-1](/img/structure/B503484.png)

2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance with the molecular formula C16H11ClO3 . It is a type of organic compound known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the desired compounds precipitated and were filtered off .Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione have shown promising broad-spectrum antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . This suggests that your compound may also possess antimicrobial properties that could be explored for the development of new antibiotics or disinfectants.

Enzyme Inhibition

Derivatives of isoindoline compounds have been investigated for their ability to inhibit enzymes like monoamine oxidase B (MAO B) and cholinesterases . These enzymes are involved in neurotransmitter metabolism and are targets for drugs treating neurological disorders such as Alzheimer’s disease. Therefore, 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione might have potential as a multi-targeting agent for neurodegenerative diseases.

Anti-inflammatory and Analgesic Activities

Indole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . Given the structural similarity, it is plausible that 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione could also be explored for its potential to reduce inflammation and pain in various medical conditions.

Synthesis of Aminothiazoles

The addition of thiourea to certain isoindoline-dione derivatives has been used to produce aminothiazoles , which are important in pharmaceutical chemistry. Your compound could potentially serve as a precursor in the synthesis of novel aminothiazole derivatives with various biological activities.

Drug Development

Isoindoline derivatives have been synthesized and evaluated for their therapeutic potential . The unique structure of 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione might offer opportunities for the development of new drugs with improved efficacy and safety profiles.

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Chlorobenzyl)oxy benzaldehyde, indicates that it is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The compound 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising broad-spectrum antibacterial activity against various pathogens, including Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , and Proteus vulgaris . It also shows potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. As a MAO-B inhibitor, the compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The compound affects several biochemical pathways. In the human brain, by inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can have various downstream effects, including mood regulation .

Pharmacokinetics

One study suggests that a similar compound has rapid blood-brain barrier penetration, indicating good bioavailability .

Result of Action

The compound’s antibacterial action results in the death of various bacterial pathogens, potentially making it useful in treating bacterial infections . Its inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain, which may have potential applications in treating neurodegenerative diseases .

properties

IUPAC Name |

2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJTIVMISRPNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(Butylamino)carbonyl]amino}nicotinamide](/img/structure/B503411.png)

![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)

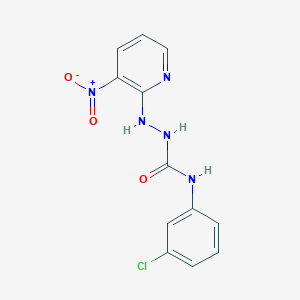

![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503418.png)

![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B503420.png)

![2-{[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}propanoic acid](/img/structure/B503423.png)

![6-{[(2-fluorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503424.png)